Lipophilicity: XLogP3 Comparison with Dimethyl Analog
The target compound exhibits a computed XLogP3 of -0.5, which is 0.9 log units higher than that of the N1,N3-dimethyl analog 4-(Hydroxymethyl)-1,3-dimethyl-2,3-dihydro-1H-imidazol-2-one (XLogP3 = -1.4) [1][2]. This difference arises from the replacement of the N1-methyl group with an n-propyl chain, introducing two additional methylene units that increase overall lipophilicity. Both compounds share identical hydrogen bond donor (1) and acceptor (2) counts and the same topological polar surface area (43.8 Ų) [1][2], meaning the lipophilicity shift is directly attributable to the N1 substituent and is not confounded by changes in other computed molecular descriptors.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = -0.5 |
| Comparator Or Baseline | 4-(Hydroxymethyl)-1,3-dimethyl-2,3-dihydro-1H-imidazol-2-one: XLogP3 = -1.4 |
| Quantified Difference | ΔXLogP3 = +0.9 log units (target is more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm, values retrieved from PubChem (release 2019.06.18) |
Why This Matters
A 0.9 log-unit increase in XLogP3 is substantial for compounds in this molecular weight range and is expected to translate into measurably higher passive membrane permeability, directly impacting cell-based assay performance and oral bioavailability potential.
- [1] PubChem Compound Summary for CID 125457690, 4-(Hydroxymethyl)-3-methyl-1-propyl-2,3-dihydro-1H-imidazol-2-one. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Compound Summary for CID 124707036, 4-(Hydroxymethyl)-1,3-dimethyl-2,3-dihydro-1H-imidazol-2-one. National Center for Biotechnology Information, 2025. View Source
